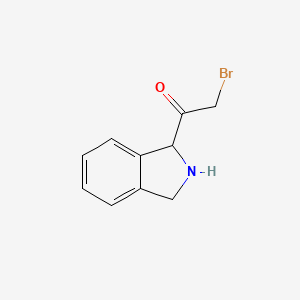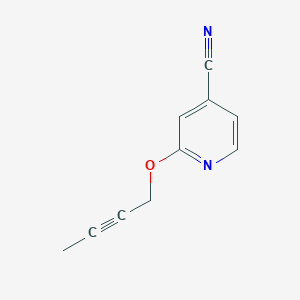
2-(But-2-ynyloxy)isonicotinonitrile
Vue d'ensemble
Description
“2-(But-2-ynyloxy)isonicotinonitrile” is a chemical compound with the molecular formula C10 H8 N2 O . It is also known as Boc-isonicotinonitrile. It is extensively used in various fields of research and industry.
Molecular Structure Analysis
The molecular weight of “2-(But-2-ynyloxy)isonicotinonitrile” is 172.186 .
Chemical Reactions Analysis
While specific chemical reactions involving “2-(But-2-ynyloxy)isonicotinonitrile” are not available, a study has reported the use of isonicotinonitrile-based emitters in organic light-emitting diodes .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(But-2-ynyloxy)isonicotinonitrile” include a molecular formula of C10 H8 N2 O and a molecular weight of 172.186 .
Applications De Recherche Scientifique
Organic Synthesis
2-(But-2-ynyloxy)isonicotinonitrile: is a valuable chemical building block in organic synthesis. It can be used to create a variety of complex molecules due to its reactive acetylene group, which can undergo various chemical reactions such as cycloadditions, nucleophilic additions, and Sonogashira couplings. This compound is particularly useful for synthesizing heterocyclic compounds that have applications in pharmaceuticals and agrochemicals .
Material Science
In material science, 2-(But-2-ynyloxy)isonicotinonitrile can be incorporated into polymers to enhance their properties. For instance, it can be used to synthesize polydiacetylenes, which are known for their excellent non-linear optical properties and potential use in photonic devices .
Electroluminescent Devices
This compound has been studied for its potential application in organic light-emitting diodes (OLEDs). As part of the isonicotinonitrile family, it can be used to design blue thermally activated delayed fluorescence (TADF) emitters. These emitters are crucial for achieving high-efficiency OLEDs without the use of precious metals, making them more cost-effective and environmentally friendly .
Orientations Futures
Propriétés
IUPAC Name |
2-but-2-ynoxypyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c1-2-3-6-13-10-7-9(8-11)4-5-12-10/h4-5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSKXTJLYJNKGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCOC1=NC=CC(=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(But-2-yn-1-yloxy)pyridine-4-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



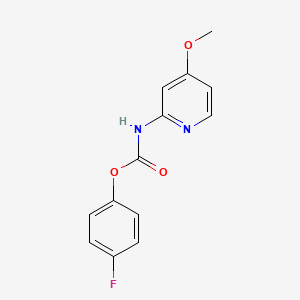

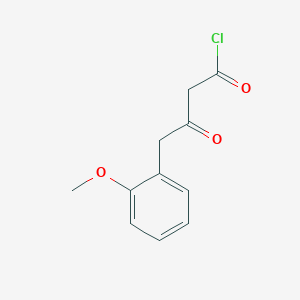




![[3-Fluoro-(4-trifluoromethoxy)phenyl]-methanesulfonyl chloride](/img/structure/B1410997.png)

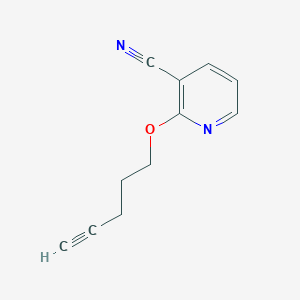
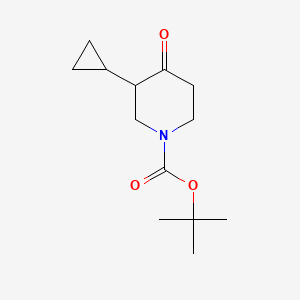

![5-(Trifluoromethyl)-[1,2,4]triazolo-[4,3-a]pyridin-3(2H)-one](/img/structure/B1411003.png)
